molecular formula C2H3N3Se B12788238 1,3,4-Selenadiazol-2-amine CAS No. 34547-83-6

1,3,4-Selenadiazol-2-amine

Cat. No.: B12788238
CAS No.: 34547-83-6
M. Wt: 148.04 g/mol
InChI Key: MCBOINOJZQFGBM-UHFFFAOYSA-N
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Description

1,3,4-Selenadiazol-2-amine is a heterocyclic compound with the molecular formula C2H3N3Se. It belongs to the class of selenadiazoles, which are characterized by a five-membered ring containing selenium, nitrogen, and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Selenadiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with selenium dioxide. The reaction typically occurs under mild conditions and yields the desired selenadiazole ring structure .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Selenadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of substituted selenadiazoles .

Mechanism of Action

The mechanism of action of 1,3,4-Selenadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound’s derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

1,3,4-Selenadiazol-2-amine is structurally similar to other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur-containing analogs. Selenium’s unique redox properties and ability to form stable bonds with carbon and nitrogen make this compound a valuable compound for various applications .

Properties

CAS No.

34547-83-6

Molecular Formula

C2H3N3Se

Molecular Weight

148.04 g/mol

IUPAC Name

1,3,4-selenadiazol-2-amine

InChI

InChI=1S/C2H3N3Se/c3-2-5-4-1-6-2/h1H,(H2,3,5)

InChI Key

MCBOINOJZQFGBM-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C([Se]1)N

Origin of Product

United States

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